N-[2-(1H-吲哚-3-基)乙基]-3-(三氟甲基)[1,2,4]三唑并[4,3-b]哒嗪-6-胺
描述
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C16H13F3N6 and its molecular weight is 346.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is 346.11537893 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和衍生物
该化合物属于[1,2,4]三唑并[4,3-b]哒嗪类,在化学合成中具有重要意义。研究表明,有多种方法可以合成相关化合物,这证明了此类结构的化学多功能性和潜在应用。例如,Younes 等人(1987 年)详细介绍了三唑并哒嗪吲哚衍生物的合成,展示了在该类别中创建各种化合物的潜力 (Younes 等人,1987 年)。类似地,Boraei 等人(2020 年)通过连接四个环(包括吲哚和 1,2,4-三唑)合成了氮和硫杂环系统,这突出了该化合物在复杂化学合成中的相关性 (Boraei 等人,2020 年)。
潜在生物活性
多项研究调查了与 N-[2-(1H-吲哚-3-基)乙基]-3-(三氟甲基)[1,2,4]三唑并[4,3-b]哒嗪-6-胺相关的化合物的生物活性。Hassan(2013 年)合成了具有针对各种生物的抗菌活性的 2-吡唑啉和吡唑衍生物,表明类似化合物具有潜在的医学应用 (Hassan,2013 年)。Ali 等人(2016 年)进一步探索了新型稠合 1,2,4-三嗪的抗菌活性,证明了该化合物在开发抗菌剂中的相关性 (Ali 等人,2016 年)。
抗病毒和抗癌潜力
Shamroukh 和 Ali(2008 年)对三唑并哒嗪的研究揭示了其对甲型肝炎病毒的抗病毒活性,表明其在抗病毒疗法中的潜在用途 (Shamroukh 和 Ali,2008 年)。此外,Ilić 等人(2011 年)探索了三唑并哒嗪-6-氧基衍生物的抗增殖活性,表明其在癌症研究中的潜力 (Ilić 等人,2011 年)。
结构分析和化学性质
Sallam 等人(2021 年)对哒嗪类似物进行了结构分析和密度泛函理论计算,强调了了解这些化合物在包括药物化学在内的各个领域的化学性质和潜在应用的重要性 (Sallam 等人,2021 年)。
作用机制
Target of Action
BRD4 Inhibitor-27 primarily targets the Bromodomain and Extraterminal (BET) protein family member, BRD4 . BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on target proteins, including histones . It plays a pivotal role in gene expression regulation, genome stability, and cancer development .
Mode of Action
BRD4 Inhibitor-27 acts by inhibiting the binding of BRD4 to acetylated histones . This disrupts the communication between super-enhancers and target promoters, leading to the repression of oncogenes to which cancer cells are addicted . This results in cell death . BRD4 Inhibitor-27 also suppresses BRD4 and its target HIF1α, reducing the expression and secretion of macrophage colony-stimulating factor CSF1 by tumor cells .
Biochemical Pathways
The inhibition of BRD4 affects multiple biochemical pathways. It disrupts the communication between super-enhancers and target promoters, leading to the repression of oncogenes . This includes the c-MYC oncogene, which is critical for cell growth and proliferation . BRD4 Inhibitor-27 also suppresses the expression of CSF1, affecting the proliferation of tumor-associated macrophages .
Pharmacokinetics
The Tmax of these BET inhibitors is typically between 0.5–6 hours, but the range for T1/2 can vary significantly .
Result of Action
The inhibition of BRD4 by BRD4 Inhibitor-27 leads to a decrease in the transcription and expression of oncogenes, such as c-MYC . This results in reduced cancer cell proliferation and survival . Additionally, BRD4 Inhibitor-27 blocks the proliferation of tumor-associated macrophages, partly by reducing the expression and secretion of CSF1 by tumor cells .
Action Environment
The action of BRD4 Inhibitor-27 can be influenced by environmental factors. For instance, ionizing radiation can lead to BRD4 isoform B binding to acetylated histones and recruiting condensin II . This suggests that the cellular environment and external stimuli can impact the efficacy and stability of BRD4 Inhibitor-27.
安全和危害
未来方向
生化分析
Biochemical Properties
BRD4 Inhibitor-27 interacts with several enzymes and proteins. It has been found to downregulate c-MYC, a protein involved in cell cycle progression, apoptosis, and cellular transformation . It also inhibits the proliferation of tumor-associated macrophages (TAMs) through multiple mechanisms, partly by reducing the expression and secretion of macrophage colony-stimulating factor CSF1 by tumor cells .
Cellular Effects
BRD4 Inhibitor-27 has significant effects on various types of cells and cellular processes. It directly inhibits tumor cell proliferation and blocks the proliferation of TAMs . It also influences cell function by suppressing BRD4 and its target HIF1α, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, BRD4 Inhibitor-27 exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits CSF1 expression through suppressing BRD4 and its target HIF1α .
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6/c17-16(18,19)15-23-22-14-6-5-13(24-25(14)15)20-8-7-10-9-21-12-4-2-1-3-11(10)12/h1-6,9,21H,7-8H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKFDCYCUKXFBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。